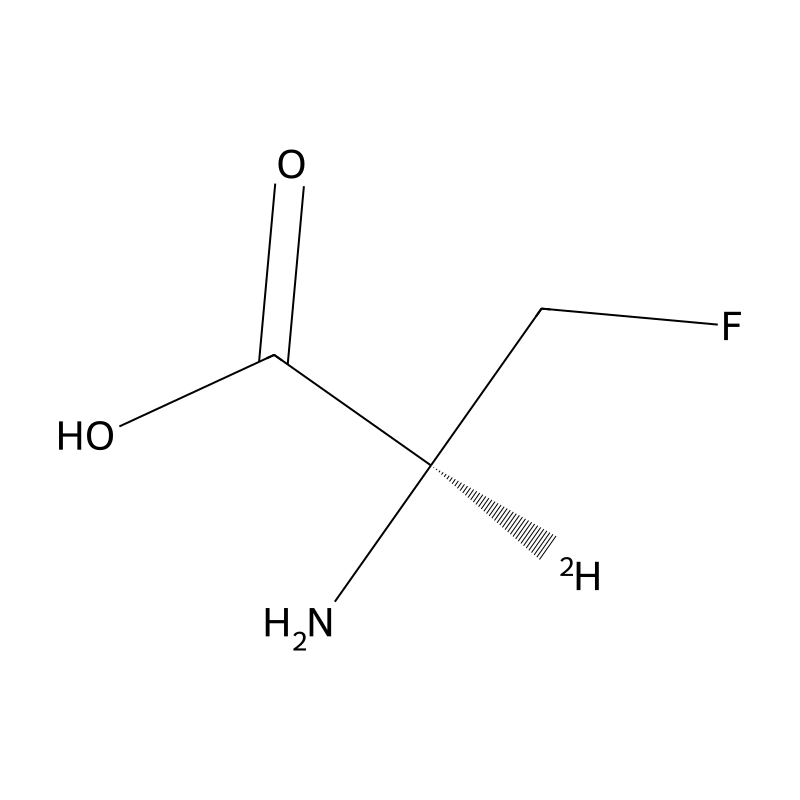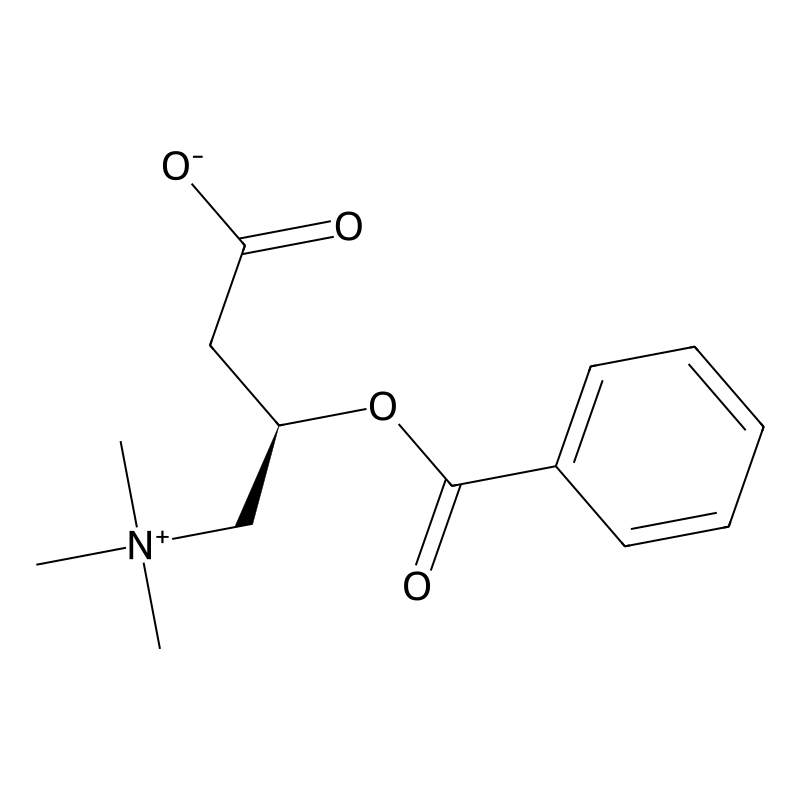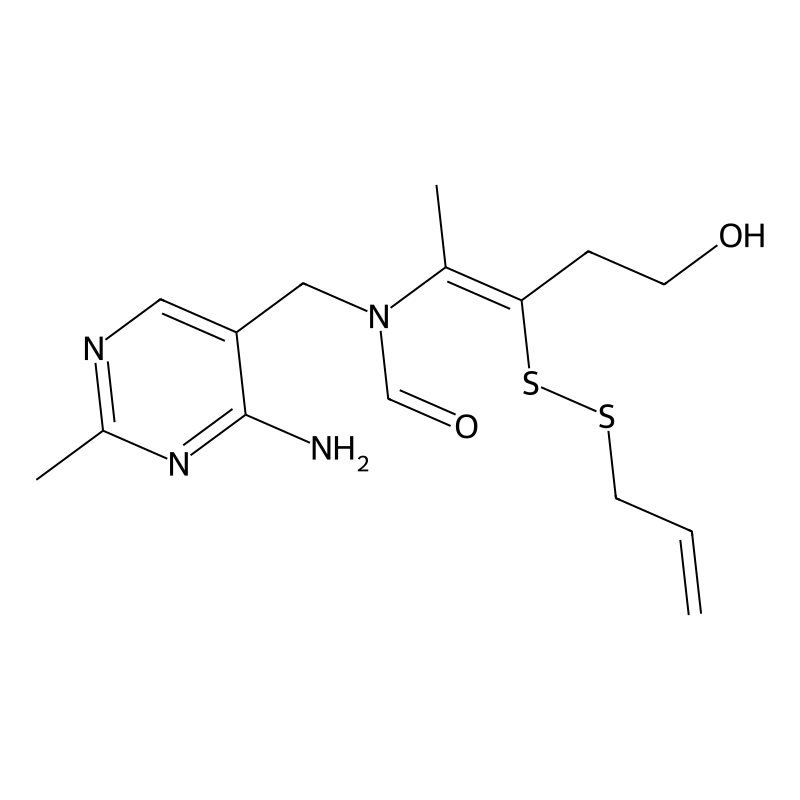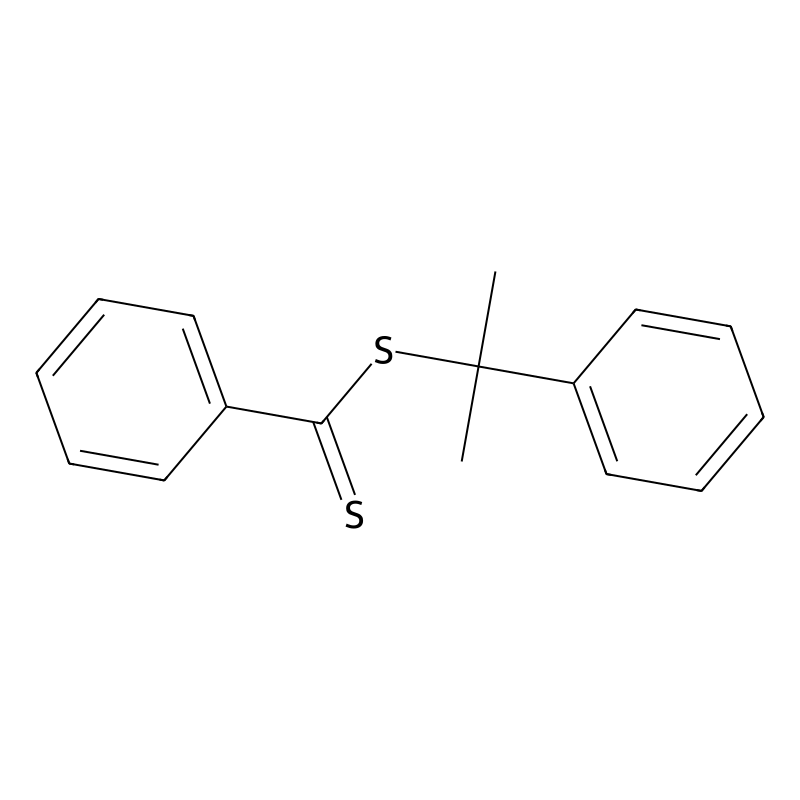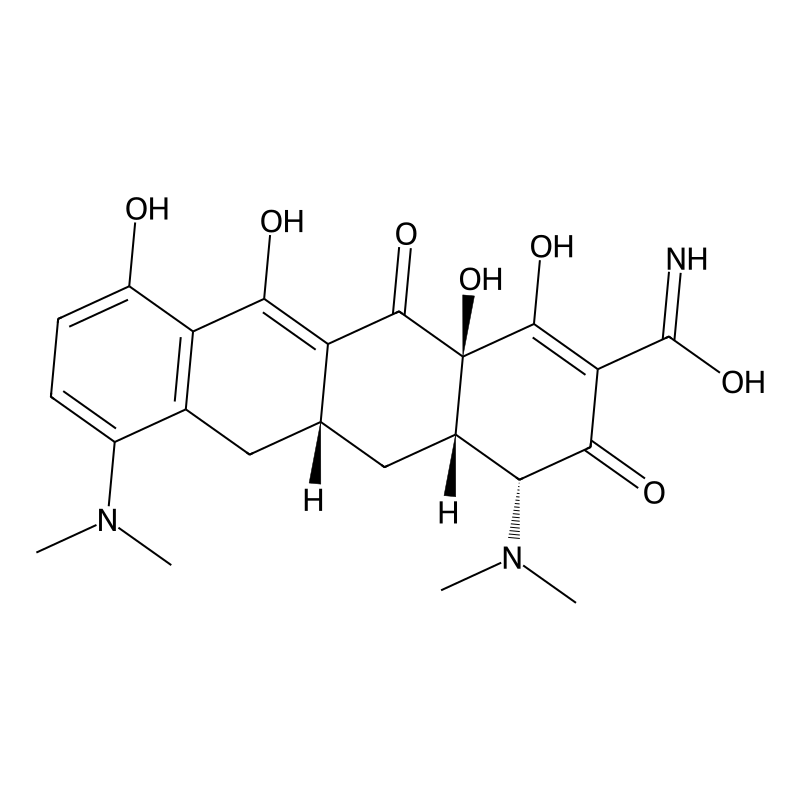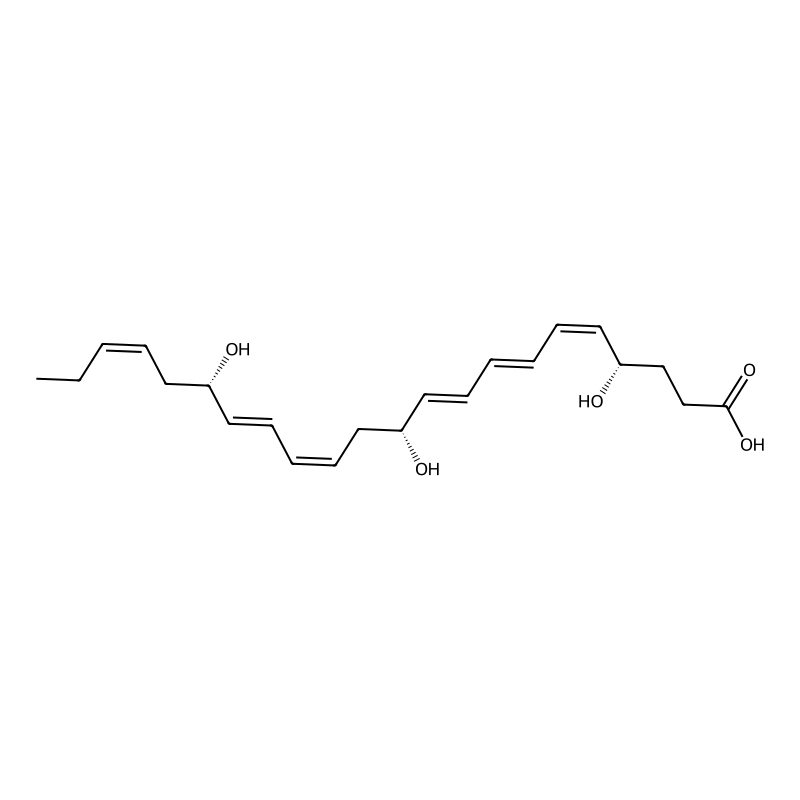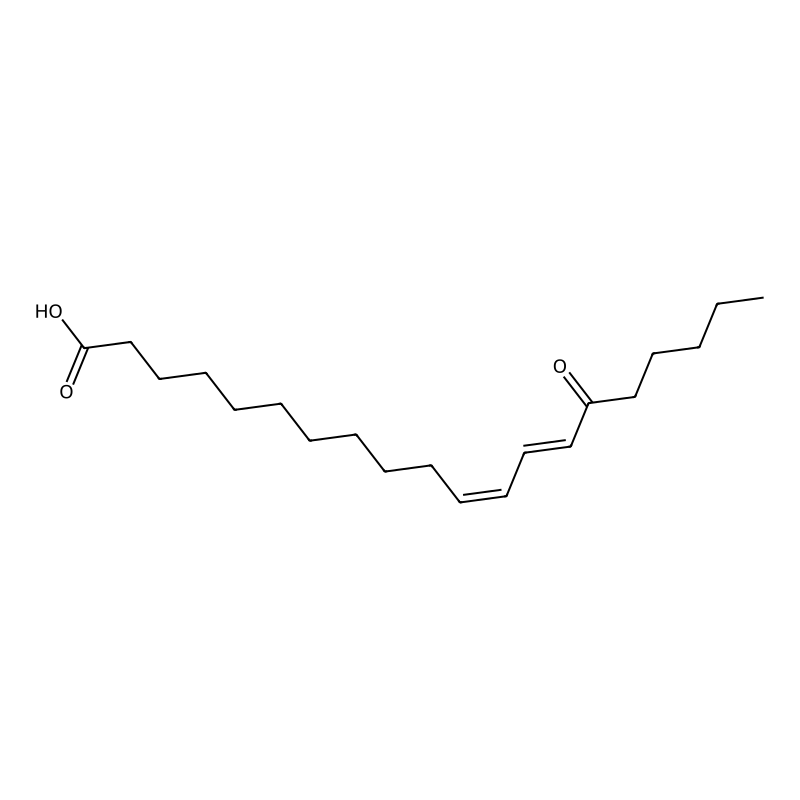[4-(2-Propenoyloxy)phenyl]methanol
Catalog No.
S3021505
CAS No.
170108-96-0
M.F
C10H10O3
M. Wt
178.187
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure-2d/800/S3021505.png)
Content Navigation
CAS Number
170108-96-0
Product Name
[4-(2-Propenoyloxy)phenyl]methanol
IUPAC Name
[4-(hydroxymethyl)phenyl] prop-2-enoate
Molecular Formula
C10H10O3
Molecular Weight
178.187
InChI
InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2
InChI Key
YLOBZHKTBAJESJ-UHFFFAOYSA-N
SMILES
C=CC(=O)OC1=CC=C(C=C1)CO
Solubility
not available
Molecular Structure Analysis
[4-(2-Propenoyloxy)phenyl]methanol belongs to the class of aromatic ethers. Its structure features a benzene ring with a methoxy group (CH3O-) attached at the 4th position. The methoxy group is further connected to an acrylic acid moiety (CH2=CH-COOH) through an ester linkage (C-O-C).
Chemical Reactions Analysis
- Hydrolysis: The ester bond between the methoxy group and the acrylic acid moiety can be broken down by water (hydrolysis) to yield 4-hydroxyphenyl methanol and acrylic acid.
C6H5-O-CH=CH-COOH + H2O -> C6H5-OH + CH2=CH-COOH- Esterification: The compound could potentially participate in esterification reactions with other alcohols to form new esters.
XLogP3
1.4
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds

